molecular formula C13H11F3N6O2S B13350440 4-(1H-tetrazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide

4-(1H-tetrazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide

Cat. No.: B13350440
M. Wt: 372.33 g/mol
InChI Key: BMPHWGQKHVZOEQ-UHFFFAOYSA-N
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Description

4-(1H-tetraazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetraazole ring, a trifluoromethoxy group, and a benzothiazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-tetraazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide typically involves multi-step organic reactions. One common method includes the formation of the tetraazole ring through cyclization reactions, followed by the introduction of the trifluoromethoxy group via nucleophilic substitution. The benzothiazole moiety is then incorporated through condensation reactions with appropriate precursors. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve consistent quality and cost-effectiveness in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(1H-tetraazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce amines

Scientific Research Applications

4-(1H-tetraazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases.

    Industry: The compound’s unique properties make it suitable for use in materials science, including the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1H-tetraazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The tetraazole ring and benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The trifluoromethoxy group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-tetraazol-1-yl)benzoic acid: Shares the tetraazole ring but lacks the trifluoromethoxy and benzothiazole groups.

    3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Contains a tetrazole ring but has different substituents and applications.

    2,6-bis(1,2,3-triazol-4-yl)pyridine: Features a triazole ring system and is used in coordination chemistry.

Uniqueness

4-(1H-tetraazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and potential for bioactivity, while the benzothiazole moiety provides additional sites for interaction with biological targets.

Properties

Molecular Formula

C13H11F3N6O2S

Molecular Weight

372.33 g/mol

IUPAC Name

4-(tetrazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide

InChI

InChI=1S/C13H11F3N6O2S/c14-13(15,16)24-8-3-4-9-10(6-8)25-12(18-9)19-11(23)2-1-5-22-7-17-20-21-22/h3-4,6-7H,1-2,5H2,(H,18,19,23)

InChI Key

BMPHWGQKHVZOEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NC(=O)CCCN3C=NN=N3

Origin of Product

United States

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